(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone
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Overview
Description
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone: is a complex organic compound that features a combination of benzothiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole and thiophene derivatives. One common approach is to first synthesize the 6-fluorobenzo[d]thiazol-2-yl piperazine derivative, followed by its reaction with the thiophen-2-ylsulfonyl piperidin-4-ylmethanone moiety. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atoms in the thiophene and benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: : The fluorine atom on the benzothiazole ring can be reduced to a hydrogen atom.
Substitution: : The piperazine and piperidine rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of the corresponding hydrofluoro compound.
Substitution: : Formation of various substituted piperazine and piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: : It has shown promise as a lead compound in drug discovery, particularly for its antimicrobial and anti-inflammatory properties.
Organic Synthesis: : It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: : Its unique structural features make it useful in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with molecular targets such as enzymes or receptors involved in inflammatory and microbial processes. The presence of the fluorine atom and the sulfur-containing rings likely play a crucial role in its biological activity.
Comparison with Similar Compounds
This compound is unique due to its specific combination of benzothiazole and thiophene rings. Similar compounds include:
Thiazole derivatives: : Known for their diverse biological activities, including antioxidant, analgesic, and antitumor properties.
Piperazine-linked benzothiazolyl compounds: : These have been studied for their antimicrobial properties.
In comparison, the presence of the thiophen-2-ylsulfonyl group in this compound adds an additional layer of complexity and potential functionality, making it distinct from other similar compounds.
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S3/c22-16-3-4-17-18(14-16)31-21(23-17)25-11-9-24(10-12-25)20(27)15-5-7-26(8-6-15)32(28,29)19-2-1-13-30-19/h1-4,13-15H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSFBHNQCJFJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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